Ortho-Substitution Confers Complete Inertness in Pd-Catalyzed C–H Arylation Relative to Meta- and Para-Isomers
In palladium(II)-catalyzed C–H arylation, 2-substituted aryl Weinreb amides (including the 2-benzoyl congener) are completely unreactive, whereas 3- and 4-substituted aryl Weinreb amides undergo efficient monoarylation with 3- and 4-substituted aryl iodides under identical conditions [1]. This reactivity dichotomy is quantitative: meta- and para-isomers afford monoarylated products with only trace diarylation, while the ortho-substituted derivative yields no detectable product [1].
| Evidence Dimension | Reactivity in Pd-catalyzed C–H arylation |
|---|---|
| Target Compound Data | Unreactive (0% conversion) |
| Comparator Or Baseline | 3- and 4-substituted aryl Weinreb amides |
| Quantified Difference | Complete loss of reactivity for ortho-substituted derivatives |
| Conditions | Pd(OAc)₂ catalyst, HOTf promoter, aryl iodide coupling partner, aprotic conditions |
Why This Matters
This stark reactivity difference dictates that 2-benzoyl-N-methoxy-N-methylbenzamide cannot be replaced by its 3- or 4-regioisomers in synthetic routes relying on C–H arylation, directly impacting procurement decisions for reaction development.
- [1] Wang, Y., Zhou, K., Lan, Q., & Wang, X.-S. (2015). ChemInform Abstract: Pd(II)‐Catalyzed C—H Arylation of Aryl and Benzyl Weinreb Amides. ChemInform, 46(22). View Source
